molecular formula C19H13Cl2NO B5138322 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B5138322
M. Wt: 342.2 g/mol
InChI Key: CSZUIPKTMYXQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promise as a tool for investigating various biochemical and physiological processes, and has been used in a range of experimental settings to explore its effects on different systems and pathways.

Mechanism of Action

The mechanism of action of 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is thought to involve the inhibition of PKC activity by binding to the enzyme's catalytic domain. This binding prevents PKC from phosphorylating its downstream targets, leading to a disruption of intracellular signaling pathways. Additionally, this compound has been shown to induce apoptosis in cancer cells, possibly through a mechanism involving the upregulation of pro-apoptotic genes.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the system being studied. For example, this compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and has been studied as a potential anti-cancer agent. Additionally, this compound has been shown to modulate immune function, with studies suggesting that it may have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its specificity for PKC inhibition. This compound has been shown to selectively inhibit PKC activity, without affecting other signaling pathways or enzymes. However, a limitation of using this compound is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring are necessary to ensure that the compound is used safely and effectively in experimental settings.

Future Directions

There are a number of potential future directions for research on 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. One area of interest is in the development of new anti-cancer therapies based on this compound. Studies have shown that this compound can induce apoptosis in cancer cells, and further research is needed to explore the potential of this compound as a therapeutic agent. Additionally, there is interest in using this compound as a tool for investigating the roles of PKC in various cellular processes, including cell differentiation and migration. Further studies are needed to explore the potential of this compound in these areas, as well as in other fields of scientific research.

Synthesis Methods

The synthesis of 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves the reaction of 2,3-dichlorobenzaldehyde with cyclohexanone in the presence of a catalyst such as piperidine. This reaction results in the formation of the intermediate 4-(2,3-dichlorophenyl)-3-cyclohexen-1-one, which can be further reacted with ammonium acetate to yield the final product.

Scientific Research Applications

One of the key applications of 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is in the study of cellular signaling pathways. This compound has been shown to inhibit the activity of protein kinase C (PKC), a key regulator of intracellular signaling. By blocking PKC activity, this compound can help to elucidate the roles of this protein in various cellular processes, including cell growth and differentiation.

Properties

IUPAC Name

4-(2,3-dichlorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO/c20-16-7-3-6-13(18(16)21)15-10-17(23)22-19-12-5-2-1-4-11(12)8-9-14(15)19/h1-9,15H,10H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZUIPKTMYXQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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